3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
Overview
Description
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols or alkanes.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzymatic activity and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
- 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol
Uniqueness
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPNQSOSPXYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474079 | |
Record name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173546-21-9 | |
Record name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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